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Introduction
Adenosine 5'-triphosphate (ATP) dipotassium salt is a crucial component in patch clamp

electrophysiology, particularly in the study of ion channels that are regulated by intracellular

nucleotides. As the primary energy currency of the cell, intracellular ATP levels are a key

indicator of the metabolic state, and numerous ion channels have evolved to be sensitive to its

concentration. This allows for the coupling of cellular metabolism to electrical activity.

These application notes provide a comprehensive overview of the use of ATP dipotassium
salt in patch clamp studies, with a focus on ATP-sensitive potassium (KATP) channels. Detailed

protocols for solution preparation and experimental procedures for both whole-cell and inside-

out patch clamp configurations are provided, along with key quantitative data and visual

representations of signaling pathways and experimental workflows.

ATP-Sensitive Potassium (KATP) Channels: A Key
Target
KATP channels are hetero-octameric complexes typically composed of four pore-forming

inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea

receptor (SURx) subunits.[1] These channels are found in various tissues, including pancreatic
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β-cells, cardiac and skeletal muscle, and neurons, where they play critical roles in processes

such as insulin secretion, cardioprotection, and neuronal excitability.

The activity of KATP channels is dually regulated by intracellular adenine nucleotides. ATP

binding to the Kir6.x subunit leads to channel inhibition, while the interaction of Mg-nucleotides,

such as magnesium-ATP (MgATP) and magnesium-ADP (MgADP), with the SURx subunit

promotes channel activation.[2][3] This intricate mechanism allows the KATP channel to

function as a sensitive metabolic sensor.

Data Presentation
Table 1: Typical Concentrations of ATP Dipotassium Salt
in Patch Clamp Internal Solutions

Recording
Configuration

Ion Channel Type
Typical ATP
Concentration
Range

Purpose

Whole-Cell General/Various 1 - 5 mM

To mimic physiological

intracellular conditions

and maintain cell

health.

Whole-Cell KATP Channels 0.1 - 3 mM

To study the closing of

KATP channels upon

intracellular dialysis

with ATP.

Inside-Out KATP Channels 0.01 - 10 mM

To determine the

dose-response

relationship of ATP-

induced channel

inhibition.

Inside-Out
Other ATP-sensitive

channels

Varies (µM to mM

range)

To characterize the

ATP sensitivity of the

specific channel of

interest.
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Table 2: Inhibition (IC50) of KATP Channels by ATP
Channel
Composition

IC50 for ATP (µM)
Experimental
Condition

Reference

Kir6.2/SUR1

(pancreatic β-cell

type)

11 ± 1 Inside-out patch [4]

Kir6.2/SUR1 (mutant

Q52E)
2 ± 0 Inside-out patch [4]

Kir6.2ΔC (without

SUR1)
~140 Inside-out patch [5]

Kir6.2 + SUR1 13 Inside-out patch [6]

Ventricular Myocytes 15 - 100 Inside-out patch [7]

Table 3: Activation (EC50) of KATP Channels by Mg-
Nucleotides
| Channel Composition | Activating Ligand | EC50 (µM) | Experimental Condition | Reference | |

:--- | :--- | :--- | :--- | | Kir6.2-G334D/SUR1 | MgATP | ~112 | Inside-out patch |[3] | | Kir6.2/SUR1

(pancreatic β-cell type) | MgADP | ~8 | Inside-out patch |[3] |
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Figure 1. Regulation of KATP channel activity by intracellular nucleotides.
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Figure 2. General experimental workflow for patch clamp studies using ATP.
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Experimental Protocols
Protocol 1: Preparation of ATP Dipotassium Salt-
Containing Internal Solution
Materials:

ATP dipotassium salt (e.g., Sigma-Aldrich, A7699)

Base internal solution components (e.g., KCl, HEPES, EGTA, MgCl2)

High-purity water (Milli-Q or equivalent)

KOH or appropriate base for pH adjustment

Osmometer

0.22 µm syringe filters

Microcentrifuge tubes

Procedure:

Prepare Base Internal Solution:

Prepare a stock solution of the internal solution without ATP and GTP. A typical

composition for KATP channel recording is (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1

MgCl2.

Adjust the pH to 7.2-7.4 with KOH.[8][9]

Check and adjust the osmolarity to be slightly lower (10-20 mOsm) than the external

solution.[10]

Filter the base solution through a 0.22 µm filter and aliquot into sterile microcentrifuge

tubes. Store at -20°C.

Prepare ATP Stock Solution:
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Prepare a concentrated stock solution of ATP dipotassium salt (e.g., 100 mM) in high-

purity water.[11]

It is crucial to adjust the pH of the ATP stock solution to ~7.2-7.4, as ATP solutions are

acidic and can significantly alter the pH of the final internal solution.[8]

Aliquot the ATP stock solution into small volumes to avoid repeated freeze-thaw cycles

and store at -20°C or -80°C.

Prepare Final Internal Solution (on the day of the experiment):

Thaw an aliquot of the base internal solution and the ATP stock solution on ice.[8][10]

Add the required volume of the ATP stock solution to the base internal solution to achieve

the desired final ATP concentration.

Keep the final internal solution on ice throughout the experiment to minimize ATP

degradation.[8][10]

Briefly vortex and centrifuge the final solution before use.

Protocol 2: Whole-Cell Patch Clamp Recording of KATP
Channels
Objective: To measure macroscopic KATP channel currents and their inhibition by intracellular

ATP.

Procedure:

Cell Preparation: Plate cells expressing KATP channels onto coverslips suitable for

microscopy and patch clamp recording.

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a

resistance of 3-7 MΩ when filled with the internal solution.[9]

Establish Whole-Cell Configuration:

Fill the micropipette with the ATP-containing internal solution (e.g., 1-3 mM ATP).
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Approach a target cell and apply gentle positive pressure.

Upon contacting the cell, release the positive pressure and apply gentle suction to form a

high-resistance seal (GΩ seal).

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette

tip, establishing the whole-cell configuration.[12]

Data Acquisition:

Clamp the cell at a holding potential of -70 mV.

Record the baseline current. In cells with a high density of KATP channels, a large

outward current may be observed initially, which will then decrease as the intracellular ATP

from the pipette diffuses into the cell and inhibits the channels.

Apply voltage steps or ramps to elicit currents and study the current-voltage relationship.

Pharmacological Tools:

To confirm the identity of the recorded currents as KATP channels, apply a KATP channel

opener (e.g., diazoxide) to increase the current and a blocker (e.g., glibenclamide or

tolbutamide) to inhibit the current.

Protocol 3: Inside-Out Patch Clamp Recording to
Determine ATP Sensitivity
Objective: To directly measure the effect of varying ATP concentrations on the activity of single

or multiple KATP channels.

Procedure:

Establish Cell-Attached Configuration: Follow steps 1-3 of the whole-cell protocol to form a

GΩ seal.

Excise the Patch: After forming a stable seal, gently pull the pipette away from the cell to

excise the membrane patch. The intracellular side of the membrane will now be facing the

bath solution.[13]
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Solution Perfusion:

Use a perfusion system to rapidly exchange the solution bathing the excised patch.

Initially, perfuse with an ATP-free solution to observe the maximal channel activity.

Subsequently, apply solutions with increasing concentrations of ATP dipotassium salt to

the patch.

Data Acquisition:

Hold the patch at a constant potential (e.g., -60 mV).

Record the channel activity at each ATP concentration.

Data Analysis:

Measure the channel open probability (Po) or the total current at each ATP concentration.

Plot the normalized current as a function of the ATP concentration and fit the data with the

Hill equation to determine the IC50 value for ATP inhibition.

Conclusion
ATP dipotassium salt is an indispensable tool in patch clamp electrophysiology for

investigating the role of intracellular ATP in modulating ion channel activity. The protocols and

data presented here provide a solid foundation for researchers studying ATP-sensitive ion

channels, particularly KATP channels. Careful preparation of solutions and adherence to

established electrophysiological techniques are crucial for obtaining high-quality, reproducible

data. The use of specific pharmacological agents and the comparison of different patch clamp

configurations will further enhance the understanding of the intricate relationship between

cellular metabolism and electrical signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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